molecular formula C10H9NO B13689656 5-Methylquinolin-3-ol

5-Methylquinolin-3-ol

Cat. No.: B13689656
M. Wt: 159.18 g/mol
InChI Key: ZKNISBMWFKUBKI-UHFFFAOYSA-N
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Description

5-Methylquinolin-3-ol is a quinoline derivative featuring a methyl group at position 5 and a hydroxyl group at position 2. Quinoline derivatives are widely studied for their pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

5-methylquinolin-3-ol

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(12)6-11-10/h2-6,12H,1H3

InChI Key

ZKNISBMWFKUBKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methylquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 5-Methylquinolin-3-ol involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following compounds are compared based on substituent positions, molecular properties, and synthesis routes:

5-Methylquinolin-8-ol (CAS 5541-67-3)
  • Structure : Methyl at position 5, hydroxyl at position 6.
  • Molecular Formula: C₁₀H₉NO
  • Molecular Weight : 159.18 g/mol
  • Physicochemical Properties :
    • Predicted water solubility (Log S): -3.3
    • Topological polar surface area (TPSA): 33.1 Ų
    • High gastrointestinal absorption (GI) and moderate blood-brain barrier (BBB) permeability .
  • Key Differences: The hydroxyl group at position 8 (vs.
5-Chloro-3-methylquinolin-8-ol (CAS 61380-78-7)
  • Structure : Chlorine at position 5, methyl at position 3, hydroxyl at position 7.
  • Molecular Formula: C₁₀H₈ClNO
  • Molecular Weight : 193.63 g/mol
  • Synthesis : Prepared via substitution reactions involving chlorinating agents .
  • Key Differences: The electronegative chlorine substituent increases molecular weight and may enhance stability but reduce solubility compared to non-halogenated analogs.
2-Chloro-3-methylquinolin-5-ol (Compound 7 in )
  • Structure : Chlorine at position 2, methyl at position 3, hydroxyl at position 3.
  • Synthesis : Reacted in dimethylformamide with phosphoryl chloride, followed by extraction and purification .

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Log S TPSA (Ų) Key Properties
5-Methylquinolin-3-ol Not available C₁₀H₉NO ~159.18 (theoretical) 5-Me, 3-OH N/A ~33.1 High GI absorption (predicted)
5-Methylquinolin-8-ol 5541-67-3 C₁₀H₉NO 159.18 5-Me, 8-OH -3.3 33.1 Moderate BBB permeability
5-Chloro-3-methylquinolin-8-ol 61380-78-7 C₁₀H₈ClNO 193.63 5-Cl, 3-Me, 8-OH N/A N/A Enhanced stability due to Cl
2-Chloro-3-methylquinolin-5-ol Not available C₁₀H₈ClNO 193.63 (theoretical) 2-Cl, 3-Me, 5-OH N/A N/A Steric hindrance at position 2

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